molecular formula C23H29ClN2O3 B5080991 2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)-N-(2,4-dimethylphenyl)acetamide;hydrochloride

2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)-N-(2,4-dimethylphenyl)acetamide;hydrochloride

Cat. No.: B5080991
M. Wt: 416.9 g/mol
InChI Key: QOFYMYHUOPMZPI-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)-N-(2,4-dimethylphenyl)acetamide;hydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)-N-(2,4-dimethylphenyl)acetamide;hydrochloride typically involves multiple steps, including the formation of the isoquinoline core, functional group modifications, and final acetamide formation. Common reagents used in these steps may include dimethoxybenzene, methyl iodide, and acetic anhydride, among others. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the isoquinoline ring or the acetamide group, potentially yielding amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are often employed under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, reduction could produce amines, and substitution might result in various functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: Used in the development of new materials, dyes, and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound might exert its effects by binding to these targets, modulating their activity, and influencing cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Papaverine: An isoquinoline alkaloid with vasodilatory properties.

    Berberine: Known for its antimicrobial and anti-inflammatory effects.

    Noscapine: Used as a cough suppressant and studied for its anticancer potential.

Uniqueness

2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)-N-(2,4-dimethylphenyl)acetamide;hydrochloride is unique due to its specific structural features, such as the dimethoxy and dimethyl substitutions on the isoquinoline ring and the acetamide linkage. These structural elements may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.

Properties

IUPAC Name

2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)-N-(2,4-dimethylphenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3.ClH/c1-14-7-8-18(15(2)9-14)24-22(26)12-19-17-11-21(28-6)20(27-5)10-16(17)13-23(3,4)25-19;/h7-11H,12-13H2,1-6H3,(H,24,26);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFYMYHUOPMZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=NC(CC3=CC(=C(C=C32)OC)OC)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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